molecular formula C5H13NO B2955014 (2R)-4-(methylamino)butan-2-ol CAS No. 2348276-20-8

(2R)-4-(methylamino)butan-2-ol

Cat. No. B2955014
CAS RN: 2348276-20-8
M. Wt: 103.165
InChI Key: CVCDGQVQQGSYMK-RXMQYKEDSA-N
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Description

“(2R)-4-(methylamino)butan-2-ol” is a chemical compound with the CAS Number: 2348276-20-8. It has a molecular weight of 103.16 and its IUPAC name is ®-4-(methylamino)butan-2-ol .


Molecular Structure Analysis

The InChI code for “(2R)-4-(methylamino)butan-2-ol” is 1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, including compounds structurally related to (2R)-4-(methylamino)butan-2-ol, play a significant role in flavor compounds of many food products. Understanding the metabolic pathways leading to the formation and degradation of these aldehydes can inform food science and technology, aiming to control their levels for desired flavor profiles in both fermented and heat-treated products (Smit, Engels, & Smit, 2009).

Toxic Neuropathies from Chemical Exposure

Research into the mechanisms of toxic neuropathies induced by chemical exposure, such as acrylamide (ACR), provides insight into the neurotoxic effects of various compounds. Understanding these mechanisms can guide safety regulations and therapeutic approaches in cases of exposure (LoPachin & Gavin, 2015).

Biotechnological Production of Diols

The biotechnological production of chemicals such as 1,3-propanediol and 2,3-butanediol, which are structurally or functionally related to (2R)-4-(methylamino)butan-2-ol, underscores the importance of microbial processes in industrial chemistry. These compounds have a wide range of applications, and optimizing their production through microbial fermentation can significantly impact various industries (Xiu & Zeng, 2008).

Environmental Impact of Herbicides

Studies on the environmental impact and toxicity of herbicides like 2,4-D provide a framework for understanding the ecological consequences of chemical use in agriculture. This research helps in developing safer agricultural practices and mitigating environmental pollution (Zuanazzi, Ghisi, & Oliveira, 2020).

Advances in Chemical Kinetic Modeling for Biodiesel Combustion

Research into the combustion characteristics of biodiesel and its surrogates, including studies on molecules like methyl butanoate, highlights the ongoing efforts to develop cleaner and more efficient fuel technologies. This work is crucial for addressing global energy demands sustainably (Lai, Lin, & Violi, 2011).

Safety and Hazards

The safety information available indicates that “(2R)-4-(methylamino)butan-2-ol” is potentially dangerous. The hazard statements include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

(2R)-4-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDGQVQQGSYMK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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